2-(4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane 2-(4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13793842
InChI: InChI=1S/C21H26BClO3/c1-14-10-17(22-25-20(3,4)21(5,6)26-22)11-15(2)19(14)24-13-16-8-7-9-18(23)12-16/h7-12H,13H2,1-6H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC3=CC(=CC=C3)Cl)C
Molecular Formula: C21H26BClO3
Molecular Weight: 372.7 g/mol

2-(4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

CAS No.:

Cat. No.: VC13793842

Molecular Formula: C21H26BClO3

Molecular Weight: 372.7 g/mol

* For research use only. Not for human or veterinary use.

2-(4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane -

Specification

Molecular Formula C21H26BClO3
Molecular Weight 372.7 g/mol
IUPAC Name 2-[4-[(3-chlorophenyl)methoxy]-3,5-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Standard InChI InChI=1S/C21H26BClO3/c1-14-10-17(22-25-20(3,4)21(5,6)26-22)11-15(2)19(14)24-13-16-8-7-9-18(23)12-16/h7-12H,13H2,1-6H3
Standard InChI Key AOGLZIXSLYGWST-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC3=CC(=CC=C3)Cl)C
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)C)OCC3=CC(=CC=C3)Cl)C

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound belongs to the class of 1,3,2-dioxaborolanes, characterized by a five-membered boron-containing ring. Its IUPAC name reflects the substitution pattern:

  • 4,4,5,5-Tetramethyl groups on the dioxaborolane ring enhance steric bulk, improving stability against hydrolysis .

  • 4-((3-Chlorobenzyl)oxy)-3,5-dimethylphenyl substituent introduces aromatic diversity, with a chlorine atom at the 3-position of the benzyl group and methyl groups at the 3- and 5-positions of the phenyl ring .

The molecular formula C₂₁H₂₅BClO₃ and exact mass of 372.7 g/mol were confirmed via PubChem data . The chlorine atom and methoxy group contribute to electronic effects, influencing reactivity in cross-coupling reactions .

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₂₁H₂₅BClO₃
Molecular Weight372.7 g/mol
IUPAC Name2-[4-[(3-Chlorophenyl)methoxy]-3,5-dimethylphenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
CAS Number2828440-10-2

Synthetic Pathways and Optimization

General Synthesis of Dioxaborolanes

The synthesis of pinacol boronic esters typically involves reacting boronic acids with pinacol (2,3-dimethyl-2,3-butanediol) under anhydrous conditions. For example, 2-(diiodomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is synthesized via a three-step procedure starting from dichloromethane, involving boronic acid formation, protection with pinacol, and halogen exchange .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYieldSource
Boronic Ester FormationPinacol, MgSO₄, CH₂Cl₂, 16 h, rt85%
Cross-CouplingPd(dppf)Cl₂, K₂CO₃, dioxane/H₂O, 120°C, 0.5 h78%

Physicochemical Properties and Stability

Thermal and Solubility Profiles

  • Storage: Recommended at 2–8°C in airtight containers to prevent hydrolysis .

  • Purity: Commercial samples exceed 98% by GC and titration .

  • Solubility: Likely soluble in dichloromethane, THF, and dioxane, based on analogous dioxaborolanes .

Spectroscopic Data

  • ¹¹B NMR: Expected resonance near δ 30 ppm, typical for sp²-hybridized boron in dioxaborolanes .

  • ¹H NMR: Peaks for aromatic protons (δ 6.5–7.5 ppm), methyl groups (δ 1.0–1.3 ppm), and methoxy protons (δ 3.8 ppm) .

Applications in Organic Synthesis and Drug Discovery

Cross-Coupling Reactions

As a boronic ester, this compound serves as a versatile coupling partner in Suzuki-Miyaura reactions, enabling C–C bond formation. For example, 2-(3-chlorobenzyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (PubChem CID: 53415384) has been used to synthesize biaryl structures in medicinal chemistry .

AspectRecommendationSource
Personal Protective EquipmentGloves, goggles, lab coat
Spill ManagementAbsorb with inert material, dispose as hazardous waste

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